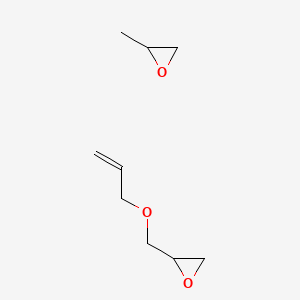
2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22200 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes both oxirane and prop-2-enoxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane typically involves the reaction of 2-methyloxirane with prop-2-enoxymethyl oxirane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency. The industrial production process also includes purification steps, such as distillation and crystallization, to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
The major products formed from these reactions include various oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its effects in various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxirane: A simpler compound with a similar oxirane ring structure.
2-(prop-2-enoxymethyl)oxirane: Shares the prop-2-enoxymethyl group but lacks the additional methyl group.
Oxirane, 2-methyl-2-phenyl-: Contains a phenyl group instead of the prop-2-enoxymethyl group
Uniqueness
2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane is unique due to its combination of both oxirane and prop-2-enoxymethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
25104-27-2 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methyloxirane;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C3H6O/c1-2-3-7-4-6-5-8-6;1-3-2-4-3/h2,6H,1,3-5H2;3H,2H2,1H3 |
InChI Key |
JRORFSYKJDOHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C=CCOCC1CO1 |
Related CAS |
25104-27-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















